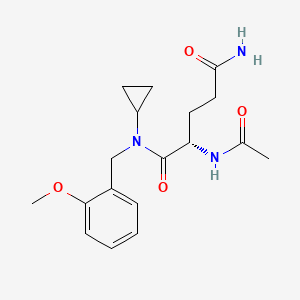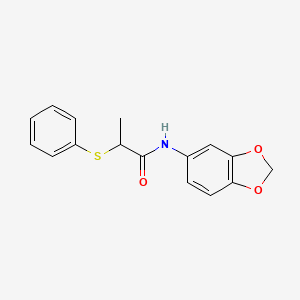![molecular formula C20H16ClNO B3933707 4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B3933707.png)
4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride
Overview
Description
4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride is complex and varies depending on its application. In the case of its use as a fluorescent probe for the detection of DNA damage, this compound intercalates into the DNA helix and undergoes a conformational change upon binding to damaged DNA. This conformational change results in a change in fluorescence intensity, which can be detected and quantified. As a photosensitizer for photodynamic therapy, this compound absorbs light energy and transfers it to molecular oxygen, resulting in the production of reactive oxygen species that can induce cell death. As an inhibitor of protein kinases, this compound binds to the active site of the kinase and prevents the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects:
4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride has been found to have a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antimicrobial properties, this compound has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. Additionally, this compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride in lab experiments is its versatility. This compound has been found to have a wide range of applications in various fields, making it a valuable tool for researchers. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other compounds with similar properties. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise. Additionally, this compound is relatively expensive, which may limit its use in some research settings.
Future Directions
There are several future directions for the study of 4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride. One direction is the further exploration of its potential applications in cancer treatment. This compound has been found to have antitumor properties and has shown promise in preclinical studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in cancer treatment. Another direction is the study of this compound's potential use in the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects and has shown promise in preclinical studies. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in the treatment of neurodegenerative diseases.
Scientific Research Applications
4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride has been extensively studied for its potential applications in various fields. In scientific research, this compound has been used as a fluorescent probe for the detection of DNA damage, as a photosensitizer for photodynamic therapy, and as an inhibitor of protein kinases. Additionally, this compound has been found to have antitumor, anti-inflammatory, and antimicrobial properties.
properties
IUPAC Name |
12-(furan-2-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO.ClH/c1-2-6-14-13(5-1)10-11-17-19(14)15-7-3-8-16(15)20(21-17)18-9-4-12-22-18;/h1-2,4-6,9-12H,3,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGRJVSQHZJBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933625.png)
![4-({[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933631.png)
![4-({[5-(2,3-dichlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933637.png)
![N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3933638.png)

![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3933654.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3933658.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3933669.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3933676.png)
![N-isobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B3933681.png)

![3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933698.png)
![2-iodo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3933703.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3933714.png)